molecular formula C20H16N4OS B1351408 N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea CAS No. 96938-58-8

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea

Cat. No. B1351408
CAS RN: 96938-58-8
M. Wt: 360.4 g/mol
InChI Key: MHSUAFYCAOSBHD-UHFFFAOYSA-N
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Description

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea (NBNPT) is a type of thiourea compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water and ethanol. The compound has been studied for its ability to act as a catalyst, as a reagent for organic synthesis, and for its potential applications in drug design and development.

Scientific Research Applications

Chemistry and Coordination Properties

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea is part of a class of compounds known for their versatility in chemistry and coordination properties. These compounds serve as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions, which in turn affect their coordination properties. Transition metal complexes bearing such thioureas have novel applications, demonstrating the chemical versatility and potential for detailed structural studies. This interdisciplinary approach combines chemistry and biology, promising advances in both fields (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives, including this compound, are significant for their use as chemosensors. Their nucleophilic characteristics, due to the presence of sulfur and nitrogen, enable them to detect various environmental pollutants. This capability is particularly valuable for the development of colorimetric and fluorescent chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. The sensitivity, selectivity, and simplicity of thiourea-based chemosensors underscore their importance for future design and application in detecting diverse analytes (Al-Saidi & Khan, 2022).

Radioprotective Effects in Agricultural Research

Research into the radioprotective effects of novel thiourea compounds, including derivatives similar to this compound, on plant development has shown promising results. These studies, particularly on peas, have revealed that certain thiourea derivatives can reduce chromosome aberrations, increase the survival and germination rates of plants, and potentially enhance plant resistance to radiation. This line of research offers insights into the application of thiourea derivatives in improving agricultural resilience and productivity in environments exposed to radiation (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Analytical and Pharmaceutical Applications

The analytical and pharmaceutical applications of thiourea derivatives, similar to the compound , have been extensively explored. These compounds exhibit significant biological activity, making them potential candidates for drug development. Their analytical applications extend to serving as ligands for complexation with metals, which could have implications for medicinal chemistry and the design of new pharmaceuticals. The comprehensive understanding of the synthesis, coordination chemistry, and biological activities of thiourea derivatives provides a solid foundation for future research and application in various fields (Khan, Khan, Gul, & Muhammad, 2020).

properties

IUPAC Name

N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUAFYCAOSBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242647
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96938-58-8
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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